N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with a tetrazole ring at the para position and a furan-ethyl side chain.
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H19N5O2/c1-12(2)22-20-16(19-21-22)13-5-7-14(8-6-13)17(23)18-10-9-15-4-3-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,23) |
InChI Key |
TZXNYSJANSFREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:
Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan with ethyl bromide in the presence of a base such as potassium carbonate to form 2-(furan-2-yl)ethyl bromide.
Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized by reacting isopropylamine with sodium azide and triethyl orthoformate under acidic conditions to form 2-(propan-2-yl)-2H-tetrazole.
Coupling Reaction: The final step involves the coupling of the furan-2-yl ethyl intermediate with the tetrazole derivative and 4-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Group
The amide bond in the benzamide core undergoes hydrolysis under acidic or alkaline conditions, yielding 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid and 2-(furan-2-yl)ethylamine.
-
Conditions :
-
Acidic: HCl (6M), reflux, 12–24 hours.
-
Alkaline: NaOH (10%), 100°C, 8–12 hours.
-
-
Mechanism : Nucleophilic attack on the carbonyl carbon by water, facilitated by protonation (acidic) or hydroxide ions (alkaline).
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole moiety (2H-tetrazol-5-yl) participates in nucleophilic substitution reactions, particularly at the N2-position.
-
Example Reaction : Alkylation with methyl iodide:
-
Conditions : Sodium hydride (NaH) in DMF at 0–5°C, 2–4 hours.
-
Yield : ~70–85% (based on analogous tetrazole alkylation studies).
Cycloaddition Reactions
The tetrazole ring can act as a dipolarophile in [3+2] cycloaddition reactions with alkynes or nitriles to form fused heterocycles.
-
Example : Reaction with phenylacetylene:
-
Catalyst : Copper(I) iodide (CuI) in dichloromethane (DCM) .
-
Yield : 60–75% (estimated from Pd/Cu-catalyzed cycloadditions in literature) .
Oxidation of the Furan Ring
The furan-2-yl group is susceptible to oxidation, forming a diketone intermediate under strong oxidizing agents.
-
Conditions :
-
Oxidant : KMnO₄ in acidic medium (H₂SO₄).
-
Product : 2-(2-Oxoethyl)furan-5-yl ethyl group.
-
-
Side Reaction : Over-oxidation may lead to ring opening, necessitating controlled conditions.
Catalytic Cross-Coupling Reactions
The aryl bromide (if present in derivatives) can undergo Suzuki-Miyaura coupling with boronic acids.
Reaction Optimization Data
Key findings from reaction condition screenings (adapted from tetrazole and benzamide studies) :
| Reaction Type | Optimal Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Tetrazole Alkylation | Cs₂CO₃, 1,4-dioxane | Reflux | 5 | 91 |
| Benzamide Hydrolysis | HCl (6M) | 100 | 24 | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane | 80 | 12 | 88 |
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by electron-withdrawing tetrazole groups.
-
Tetrazole Reactivity : The N2-isopropyl group enhances steric hindrance, directing substitutions to the N1-position .
-
Furan Oxidation : MnO₄⁻ mediates sequential electron transfer, forming reactive epoxide intermediates.
Analytical Characterization
Post-reaction characterization employs:
-
NMR Spectroscopy : Confirms substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons) .
-
HPLC : Monitors reaction progress and purity (>95% for isolated products).
This compound’s reactivity profile highlights its versatility in synthesizing pharmacologically relevant derivatives. Further studies should explore its applications in targeted drug discovery .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Its structure, which incorporates a furan moiety and a tetrazole ring, suggests possibilities for interaction with biological targets, particularly in the treatment of diseases where these functional groups are known to play a role.
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide have shown effectiveness against various strains of bacteria and fungi. A study highlighted the antimicrobial activity of furan derivatives against Candida albicans and Escherichia coli, suggesting that the incorporation of the furan ring enhances the bioactivity of these compounds .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including condensation reactions involving furan derivatives and tetrazoles. This synthetic versatility allows for the exploration of numerous analogs with potentially improved pharmacological profiles.
Case Studies in Synthesis
A comprehensive review of synthesis methods reveals that transition metal-catalyzed reactions are effective for creating complex structures involving tetrazole derivatives . These methods not only facilitate the formation of the target compound but also allow for modifications that can enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The tetrazole group is known for its role in modulating enzyme activity, particularly in kinases involved in cell signaling pathways .
Targeted Therapeutics
Investigations into the compound's mechanism suggest that it may act as an inhibitor for certain kinases, which are critical in cancer progression and inflammatory responses. The structure-guided design approach has been employed to optimize binding affinity and selectivity towards these targets, leading to promising results in preclinical studies .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparative analysis with other similar compounds can be insightful.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its hybrid structure:
- Tetrazole substitution : The 2-propan-2-yl group on the 2H-tetrazole distinguishes it from 1H-tetrazole derivatives (e.g., in ), where substituents are typically at the 1-position. This affects tautomerism and electronic properties .
- Benzamide core: The 4-substituted benzamide scaffold is shared with analogs like N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide (Y043-4889, ), but the latter replaces the furan-ethyl group with a quinazolinone ring, altering hydrogen-bonding capacity .
- Furan-ethyl side chain : Unlike furan-containing compounds in and , where furans are part of complex substituents, the furan here is directly linked via an ethyl group, modulating solubility and steric effects .
Physicochemical Properties
Biological Activity
N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure incorporates a furan ring, a tetrazole moiety, and a benzamide functional group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related tetrazole derivatives. For example, compounds similar to this compound have shown promising results against various bacterial strains.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of tetrazole derivatives, several compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.25 to 4 µg/mL against standard bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 0.5 |
| Compound 2 | E. coli | 1.0 |
| This compound | K. pneumoniae | TBD |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against various human cancer cell lines using the MTT assay. The results indicated that while some derivatives exhibited cytotoxicity, others were non-cytotoxic towards normal cell lines, suggesting a selective action against cancer cells .
Summary of Cytotoxicity Findings
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Moderate activity |
| MCF7 | 20 | Moderate activity |
| HaCaT | >100 | Non-cytotoxic |
The proposed mechanism of action for compounds like this compound involves interaction with bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis. This is supported by structural activity relationship (SAR) studies that indicate the importance of specific functional groups in enhancing antimicrobial efficacy .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tetrazole cyclization | NaN₃, NH₄Cl, DMF, 80°C, 12h | 75 | 92 |
| Amide coupling | EDCI, HOBt, DCM, RT, 24h | 68 | 95 |
Basic: How is structural confirmation performed for this compound?
Answer:
A multi-spectral approach is critical:
- ¹H/¹³C NMR : Verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, tetrazole C=N signals at δ 150–160 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₉H₂₀N₆O₂) with <0.5% deviation .
Advanced: How can molecular docking predict the biological target of this compound?
Answer:
Docking studies (e.g., AutoDock Vina) using crystal structures of potential targets (e.g., kinases or GPCRs):
- Target Selection : Prioritize receptors with known interactions with tetrazole or benzamide motifs (e.g., vasopressin receptors ).
- Binding Affinity : Calculate ΔG values; a score ≤ -7.0 kcal/mol suggests strong binding .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .
Q. Example Findings :
- Anticancer Activity : Docking to tubulin (PDB: 1SA0) showed hydrogen bonding with Thr179 and hydrophobic interactions with Pro175 .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and control compounds .
- Dose-Response Curves : Calculate IC₅₀ values across ≥3 independent replicates to assess reproducibility.
- Structural Analogues : Compare activity trends with derivatives (e.g., replacing propan-2-yl with cyclopropyl alters solubility and target engagement) .
Q. Table 2: Anticancer Activity Variability
| Cell Line | Reported IC₅₀ (μM) | Assay Type | Key Factor Influencing Variability |
|---|---|---|---|
| MCF-7 | 12.5 ± 1.2 | MTT, 48h | Serum concentration (5% vs. 10%) |
| A549 | 28.4 ± 3.1 | SRB, 72h | Seeding density (5k vs. 10k cells) |
Advanced: What strategies enhance the compound’s metabolic stability?
Answer:
Modifications based on structure-activity relationship (SAR) studies:
- Tetrazole Substitution : 2-Propan-2-yl improves metabolic resistance over methyl derivatives (t₁/₂ increased from 1.2h to 4.5h in liver microsomes) .
- Furan Ring Protection : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the amide group as a tert-butyl carbamate, enhancing plasma stability by 3-fold .
Basic: What analytical methods quantify this compound in biological matrices?
Answer:
- HPLC-MS/MS : Use a C18 column (2.6 μm, 50 × 2.1 mm) with mobile phase (0.1% formic acid in acetonitrile/water). LOD: 0.1 ng/mL .
- Sample Preparation : Protein precipitation with acetonitrile (4:1 v/v) achieves >85% recovery .
Advanced: How does the compound’s logP affect its pharmacokinetics?
Answer:
- Experimental logP : 2.8 (shake-flask method), indicating moderate lipophilicity.
- Impact on Absorption : logP >3 reduces aqueous solubility but enhances membrane permeability (Caco-2 Papp: 8.2 × 10⁻⁶ cm/s) .
- Optimization : Introduce polar groups (e.g., sulfonamide) to balance logP (target range: 1.5–3.5) .
Advanced: What computational tools model the compound’s photostability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
